1,3-二甲基-5-苯氧基吡唑-4-甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis methods for compounds closely related to "1,3-Dimethyl-5-phenoxypyrazole-4-carbaldehyde oxime" involve several steps, including the Vilsmeier reaction to synthesize pyrazole-containing aldehydes and their reactions with primary amines to produce Schiff bases (Potapov et al., 2006). Another notable synthesis approach includes the three-component reaction catalyzed by L-Proline, demonstrating the versatility in synthesizing pyrazole derivatives (Bharti & Parvin, 2015).

Molecular Structure Analysis

The molecular structure of related compounds, such as dimethylindium-pyridine-2-carbaldehyde oximates, reveals coordination through nitrogen and oxygen atoms, suggesting possible structural analogies (Shearer et al., 1980). The analysis of molecular rearrangements in isomers of iminomethyl-triazoles offers insights into the influence of substituents on equilibrium positions, which may be applicable to understanding the behavior of "1,3-Dimethyl-5-phenoxypyrazole-4-carbaldehyde oxime" (L'abbé et al., 1990).

Chemical Reactions and Properties

Compounds with a pyrazole backbone, such as "1,3-Dimethyl-5-phenoxypyrazole-4-carbaldehyde oxime," exhibit interesting chemical reactions. For instance, the conversion of substituted 5-aryloxypyrazolecarbaldehydes into reduced 3,4'-bipyrazoles indicates a range of chemical transformations that such compounds can undergo, influenced by substituents and reaction conditions (Kumar et al., 2019).

Physical Properties Analysis

While specific studies on the physical properties of "1,3-Dimethyl-5-phenoxypyrazole-4-carbaldehyde oxime" are not available, the synthesis and characterization of related compounds provide a basis for inferring its physical properties. For example, the synthesis of novel 4H-chromene derivatives bearing phenoxypyrazole underlines the importance of molecular structure in determining physical properties such as solubility and crystallinity (Sangani et al., 2012).

科学研究应用

微波辅助合成和抗菌活性

由Sangani等人(2012年)进行的研究详细介绍了新型4H-香豆素衍生物的微波辅助合成,其中包括与1,3-二甲基-5-苯氧基吡唑-4-甲醛肟相关的化合物。这些化合物被筛选用于抗菌活性测试,针对各种细菌和真菌。研究结果表明,几种化合物对破伤风梭菌、枯草芽孢杆菌和白念珠菌表现出显著活性,突显了它们作为抗菌剂的潜力 (Sangani, B. C., Shah, M., Patel, P., & Patel, G., 2012)。

格氏试剂加成合成pH敏感自旋探针

Kirilyuk等人(2003年)的另一项研究讨论了通过格氏试剂加成到5-烷基氨基-4H-咪唑醇3-氧化物合成新型pH敏感自旋探针,这个过程可能与化学结构的调整相关,比如1,3-二甲基-5-苯氧基吡唑-4-甲醛肟。这项研究为化学和生物系统中自旋探针的制备和应用提供了见解 (Kirilyuk, I., Shevelev, T. G., Morozov, D., Khromovskih, E. L., Skuridin, N. G., Khramtsov, V., & Grigor’ev, I., 2003)。

安全和危害

The compound has been classified with the signal word “Danger” and is associated with hazard statements H228, H301+H311+H331, H315, and H319 . Precautionary measures include P240, P210, P241, P280, P370+P378, P501, P261, P270, P271, P264, P337+P313, P305+P351+P338, P361+P364, P332+P313, P301+P310+P330, P302+P352+P312, P304+P340+P311, P403+P233, and P405 .

属性

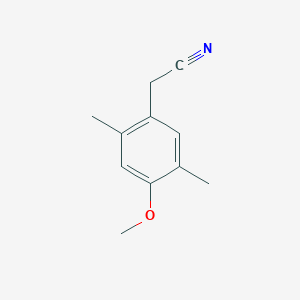

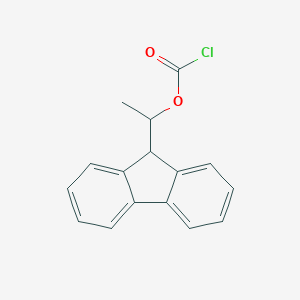

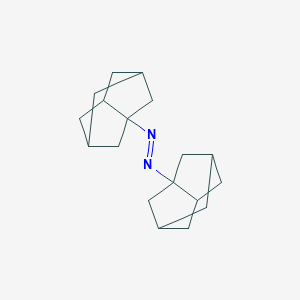

IUPAC Name |

(NE)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-9-11(8-13-16)12(15(2)14-9)17-10-6-4-3-5-7-10/h3-8,16H,1-2H3/b13-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGVMZJNWXUJBJ-MDWZMJQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=NO)OC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1/C=N/O)OC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701339293 |

Source

|

| Record name | (E)-1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)-N-hydroxymethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701339293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine | |

CAS RN |

149054-67-1 |

Source

|

| Record name | (E)-1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)-N-hydroxymethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701339293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B26766.png)

![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)

![Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone](/img/structure/B26781.png)